2-(2-acetyl-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-(2-acetyl-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with a unique structure that includes both isoindole and diketone functionalities
Scientific Research Applications
2-(2-acetyl-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-(2-acetyl-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione involves the reaction of acetylacetone with an appropriate isoindole derivative. The reaction typically requires a base such as potassium tert-butoxide and a solvent like tert-butanol. The mixture is heated at reflux temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2-acetyl-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The diketone moiety can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The isoindole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted isoindole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-acetyl-3-oxobutyl)-3,3-dimethylcyclopropanecarbaldehyde
- Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate
- 3-(2-acetyl-3-oxobutyl)-2,2-dimethylcyclopropane-1-carbaldehyde
Uniqueness
2-(2-acetyl-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of isoindole and diketone functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(2-acetyl-3-oxobutyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-8(16)12(9(2)17)7-15-13(18)10-5-3-4-6-11(10)14(15)19/h3-6,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMLYUAJDIUXCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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